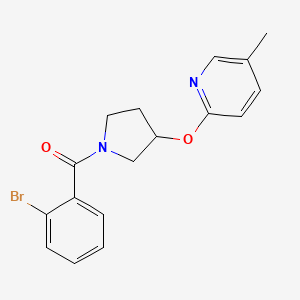![molecular formula C19H16N2O3S2 B2711584 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895484-19-2](/img/structure/B2711584.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting fragments: a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 1,3-thiazol-2-yl group, and a phenylsulfanyl group. Compounds containing these fragments are often biologically active and can exhibit a variety of properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate 1,3-thiazol-2-yl and phenylsulfanyl groups with a 2,3-dihydro-1,4-benzodioxin-6-yl group. The exact methods would depend on the specific substituents present on these groups .Molecular Structure Analysis
The 2,3-dihydro-1,4-benzodioxin-6-yl group is a type of benzodioxane, a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxane ring . The 1,3-thiazol-2-yl group contains a five-membered ring with both sulfur and nitrogen atoms, while the phenylsulfanyl group consists of a phenyl ring attached to a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich sulfur and nitrogen atoms, as well as the potential for aromatic electrophilic substitution on the phenyl ring .Applications De Recherche Scientifique
Antimicrobial Activity
Research into derivatives similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide shows promising antimicrobial properties. A study by Fahim and Ismael (2019) explored the synthesis of sulphonamide derivatives, demonstrating significant antimicrobial activity against a variety of bacterial strains. Their computational calculations supported the experimental findings, indicating a strong correlation between structure and antimicrobial efficacy (Fahim & Ismael, 2019). Another study highlighted the synthesis of thiazole and thiophene derivatives, showing promising activity against Gram-negative and Gram-positive bacteria, indicating the potential of these compounds as antibacterial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Activity
The exploration of benzothiazole derivatives for their anticancer potential has led to significant findings. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Activity
The enzyme inhibitory activity of compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has been a focus of various studies. Abbasi et al. (2023) synthesized a series of derivatives and evaluated their anti-diabetic potential, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests potential applications in managing type-2 diabetes (Abbasi et al., 2023).
Additional Biological Activities
Further investigations into the biological activities of these compounds reveal a broad spectrum of potential applications. For example, the synthesis and evaluation of N-substituted benzimidazoles have shown promising results as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the significance of these compounds in addressing antibiotic resistance challenges (Chaudhari et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKJCWCSZHKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

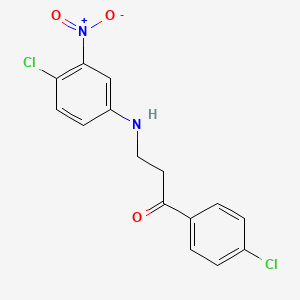
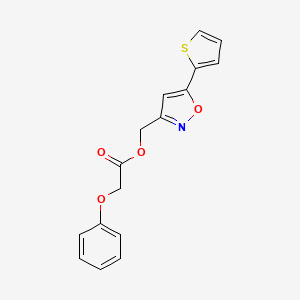
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)
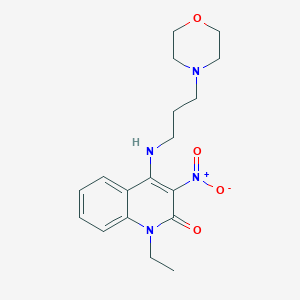
![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)
![ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate](/img/structure/B2711509.png)
![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)
![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)
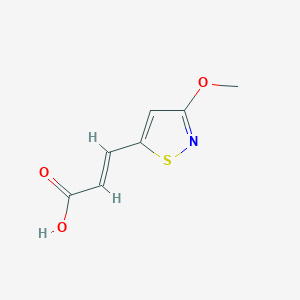
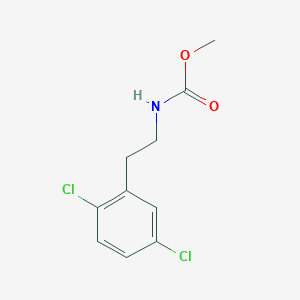
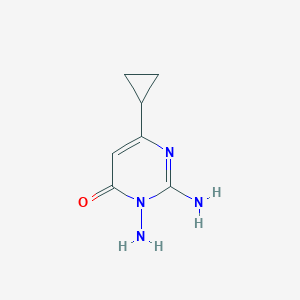
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)
